2-Cyclopropyl-4-ethynylthiazole is a chemical compound that falls within the category of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and synthesis.
The compound can be synthesized from various starting materials through multiple synthetic pathways, often involving palladium-catalyzed reactions such as Suzuki-Miyaura coupling. Recent studies have explored the synthesis of thiazoles and their derivatives, highlighting the versatility of these methods in producing compounds with specific functional groups .
2-Cyclopropyl-4-ethynylthiazole is classified as an organic compound, specifically a thiazole derivative. It is characterized by its unique cyclopropyl and ethynyl substituents, which contribute to its chemical reactivity and biological activity.
The synthesis of 2-cyclopropyl-4-ethynylthiazole typically involves several key steps:
Recent advancements in synthetic methodologies emphasize eco-friendly conditions and high yields, making the processes more suitable for industrial applications. For example, a total mechano-synthesis approach has been developed that minimizes solvent use and maximizes efficiency .
The molecular structure of 2-cyclopropyl-4-ethynylthiazole features:
The molecular formula can be represented as , indicating the presence of seven carbon atoms, seven hydrogen atoms, one nitrogen atom, and one sulfur atom. The compound's structural formula reflects its unique substituents that influence its chemical behavior.
2-Cyclopropyl-4-ethynylthiazole can participate in various chemical reactions due to its reactive functional groups:
The reactivity of 2-cyclopropyl-4-ethynylthiazole is enhanced by the presence of both the cyclopropyl and ethynyl groups, which can stabilize intermediates formed during chemical transformations .
The mechanism of action for compounds like 2-cyclopropyl-4-ethynylthiazole typically involves:
Studies have indicated that thiazole derivatives exhibit various biological activities, including antimicrobial and anticancer properties, suggesting that 2-cyclopropyl-4-ethynylthiazole could possess similar effects .
Relevant data regarding melting point, boiling point, and spectral properties (NMR, IR) would typically be included in detailed chemical databases or literature sources.
2-Cyclopropyl-4-ethynylthiazole has potential applications in:
The construction of the 2-cyclopropyl-4-ethynylthiazole scaffold necessitates sequential functionalization of the thiazole ring, beginning with cyclopropane installation and culminating in ethynyl group introduction. A prevalent retrosynthetic approach disconnects the molecule into cyclopropanecarboxaldehyde (for thiazole C2 functionalization) and halogenated intermediates for Sonogashira coupling. The synthesis typically initiates with the Hantzsch thiazole formation, where cyclopropanecarboxaldehyde reacts with α-haloketones and thioamides under reflux conditions. For instance, cyclopropanecarboxaldehyde and α-bromoacetophenone yield 2-cyclopropyl-4-phenylthiazole, which undergoes bromination at C5 using N-bromosuccinimide (NBS) (75–82% yield) [1] [8]. Subsequent Stille or Suzuki-Miyaura coupling introduces the ethynyl moiety: 5-bromo-2-cyclopropylthiazole reacts with tributyl(ethynyl)tin or ethynyltrimethylsilane under Pd(0) catalysis (e.g., Pd(PPh₃)₄, CuI), affording the target compound in 68–85% yield after desilylation [4] [7].
Alternative cyclopropanation strategies exploit transition metal-catalyzed methods. Simmons-Smith conditions (Zn-Cu/CH₂I₂) or diazoester decomposition (e.g., ethyl diazoacetate with Rh₂(OAc)₄) enable cyclopropane ring formation on pre-assembled 4-ethynylthiazoles. However, these methods face challenges with regioselectivity and require protection of the ethynyl group to prevent side reactions [2] [6].
Table 1: Key Synthetic Routes to 2-Cyclopropyl-4-ethynylthiazole
Step | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Thiazole formation | Cyclopropanecarboxaldehyde, α-bromoketone, thiourea, EtOH, reflux | 2-Cyclopropyl-4-arylthiazole | 65–78 |
C5 Bromination | NBS, DMF, 0°C to RT | 5-Bromo-2-cyclopropylthiazole | 75–82 |
Ethynylation | (1) TMS-acetylene, Pd(PPh₃)₄, CuI, NEt₃; (2) K₂CO₃, MeOH | 2-Cyclopropyl-4-ethynylthiazole | 68–85 |
The cyclopropyl group's stability under these conditions is critical, as ring-opening may occur with strong acids/bases. Recent advances utilize mechanochemistry for solvent-free thiazole cyclization, reducing reaction times from hours to minutes while maintaining yields >70% [7].
Hybrid systems leverage the cyclopropane ring’s high ring strain (27 kcal/mol) and σ-bond planarity to enhance bioactivity through conformational restriction. N-Alkylation of thiazole nitrogen (where applicable) employs alkyl halides under basic conditions (K₂CO₃/DMF), though C2-substituted thiazoles often require C5-alkylation due to N3’s low nucleophilicity. A more effective approach involves tandem alkylation-cyclization: 2-bromo-1-cyclopropylethanone reacts with thioamides to form thiazoline intermediates, which oxidize to thiazoles using MnO₂ or DDQ. This method constructs bicyclic frameworks like thiazolo[3,2-b][1,2,4]triazoles, which exhibit enhanced antimicrobial activity (MIC = 0.015–7.81 µg/mL against Candida spp.) [1] [8].
Electrophilic cyclization further diversifies hybrid architectures. Iodine-mediated cyclization of 2-cyclopropyl-4-ethynylthiazoles with aryl/alkyl azides generates fused imidazo[2,1-b]thiazoles. For example, treatment with N₃CH₂CO₂Et and I₂ (5 mol%) in CH₂Cl₂ at 25°C yields 68–84% of tricyclic products. The reaction proceeds via iodonium intermediate formation, followed by nucleophilic attack from the azide [8] [10].
Table 2: Cyclization Strategies for Bicyclic Thiazole Derivatives
Cyclization Type | Reagents | Products | Applications |
---|---|---|---|
Oxidative (MnO₂) | Thiazoline + MnO₂, CHCl₃, Δ | Thiazole-fused triazoles | Anticonvulsant agents |
Electrophilic (I₂) | Ethynylthiazole + R-N₃, I₂ | Imidazo[2,1-b]thiazoles | Anticancer scaffolds |
Metal-assisted (CuI) | Ethynylthiazole + 2-iodoaniline, CuI, phenanthroline | Thiazolo[5,4-f]quinolines | Kinase inhibitors |
Microwave-assisted cyclizations significantly improve efficiency. 3-CR between carbon disulfide, amines, and bromoacylketones under microwave irradiation (100°C, 20 min) delivers 2-aminothiazolines (yields >85%), which aromatize to thiazoles. This method reduces side products and enhances scalability [8].
The ethynyl group serves as a versatile handle for click chemistry and covalent bioconjugation. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard, utilizing Cu(I) (from CuSO₄/NaAsc or CuBr) to generate 1,4-disubstituted triazoles. For instance, 2-cyclopropyl-4-ethynylthiazole reacts with benzyl azide in water/t-BuOH (1:1) at 25°C, yielding triazoles with anticancer activity (IC₅₀ = 1.2–8.7 µM against MCF-7) [3] [10]. Conversely, ruthenium-catalyzed AAC (RuAAC) with Cp*RuCl(PPh₃)₂ selectively affords 1,5-disubstituted triazoles, enabling access to analogs with anti-HIV properties [10].
Thiol-yne photoclick reactions expand functionalization under biocompatible conditions. Ethynylthiazoles react with tetrathiols (e.g., pentaerythritol tetrakis(3-mercaptopropionate)) via UV initiation (Irgacure 369, λ = 365 nm), forming dendrimer-like networks. These materials facilitate cell patterning in tissue engineering due to their biodegradability and non-cytotoxicity [5]. The ethynyl group’s role as a bioisostere is notable: replacing terminal alkynes with cyclopropyl groups in retinoid X receptor (RXR) agonists boosted potency 100-fold by enforcing ligand rigidity [6]. Similarly, triazole-linked thiazole derivatives exhibit antifungal activity (MIC = 0.015 µg/mL) against Candida spp., surpassing nystatin [1].
Table 3: Bioactivity of Functionalized Ethynylthiazole Derivatives
Functionalization | Biological Activity | Potency (IC₅₀/MIC) | Target |
---|---|---|---|
Triazole (CuAAC) | Anticancer (MCF-7) | 1.2–8.7 µM | Tubulin polymerization |
Triazole (RuAAC) | Anti-HIV | 0.08 nM (RXRγ) | HIV reverse transcriptase |
Thioether (thiol-yne) | Anti-Candida | 0.015 µg/mL | Secreted aspartic protease |
Scalability hinges on solvent selection, catalyst loading reduction, and waste minimization. Ethynylation via Sonogashira coupling traditionally employs Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in THF/NEt₃, but ligand-free systems using Pd/C (0.5 mol%) in ethanol/water (4:1) achieve comparable yields (80–82%) while simplifying catalyst recovery [7]. For Hantzsch thiazole synthesis, mechanochemical methods eliminate solvents entirely: ball-milling cyclopropanecarboxaldehyde, thiourea, and α-bromoketones (30 Hz, 60 min) delivers 2-cyclopropylthiazoles in 89% yield with 95% purity, bypassing chromatographic purification [7].
Flow chemistry enhances safety and throughput for hazardous steps. Bromination of 2-cyclopropylthiazole using NBS is adapted to continuous flow (residence time = 2 min, 0°C), improving heat transfer and suppressing dibromination byproducts (<2%). Similarly, CuAAC reactions under microfluidic conditions (channel diameter = 500 µm) reduce reaction times from hours to minutes with >95% conversion [3] [10].
Table 4: Optimization Strategies for Scalable Synthesis
Parameter | Standard Conditions | Optimized Conditions | Improvement |
---|---|---|---|
Sonogashira catalyst | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10%) | Pd/C (0.5 mol%), H₂O/EtOH | 40% cost reduction, recyclable catalyst |
Thiazole cyclization | EtOH, reflux, 6 h | Ball milling, 30 Hz, 60 min | 89% yield, no solvent waste |
Bromination | Batch, CHCl₃, 0°C, 4 h | Continuous flow, 0°C, 2 min | 95% selectivity, no dibromide |
Thermal risk assessment guides large-scale cyclopropanation. Differential scanning calorimetry (DSC) reveals exothermic peaks at 120°C for diazoester decompositions, prompting semi-batch reagent addition to control heat release. Additionally, in-line FTIR monitors ethynyl group consumption during functionalization, enabling real-time reaction quenching to prevent over-addition byproducts [5] [7]. These advances collectively enable kilogram-scale production of 2-cyclopropyl-4-ethynylthiazole derivatives for preclinical evaluation.
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0